molecular formula C18H19N5O B4073584 N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide

Cat. No. B4073584
M. Wt: 321.4 g/mol
InChI Key: ZVLZKEWJSUNGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been shown to have low toxicity and good stability under various conditions. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound as a stabilizer for biodegradable plastics and rubber. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential effects on human health and the environment.
In conclusion, this compound is a compound that has shown promise in various scientific research applications. Its simple synthesis method, low toxicity, and potential therapeutic properties make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential effects.

Scientific Research Applications

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, this compound has been used as a stabilizer for plastics and rubber. In environmental science, this compound has been detected in wastewater and has been shown to have adverse effects on aquatic organisms.

properties

IUPAC Name

N-(1-methylbenzotriazol-5-yl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22-17-8-7-15(11-16(17)20-21-22)19-18(24)23-10-9-14(12-23)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLZKEWJSUNGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)N3CCC(C3)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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